![molecular formula C24H20BrN3O2 B404358 N'-{(E)-[5-(4-bromophenyl)-2-furyl]methylidene}-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide](/img/structure/B404358.png)
N'-{(E)-[5-(4-bromophenyl)-2-furyl]methylidene}-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-{[5-(4-bromophenyl)-2-furyl]methylene}-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide is a complex organic compound with the molecular formula C24H20BrN3O2 This compound is known for its unique structure, which includes a bromophenyl group, a furan ring, and a pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[5-(4-bromophenyl)-2-furyl]methylene}-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide typically involves the condensation of 5-(4-bromophenyl)-2-furaldehyde with 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N’-{[5-(4-bromophenyl)-2-furyl]methylene}-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiparasitic agent.
Mecanismo De Acción
The mechanism of action of N’-{[5-(4-bromophenyl)-2-furyl]methylene}-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide involves its interaction with specific molecular targets. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to fit into the enzyme’s active site, forming stable interactions that prevent the enzyme from functioning normally.
Comparación Con Compuestos Similares
Similar Compounds
- N’-{[5-(4-chlorophenyl)-2-furyl]methylene}-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide
- N’-{[5-(4-fluorophenyl)-2-furyl]methylene}-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide
Uniqueness
N’-{[5-(4-bromophenyl)-2-furyl]methylene}-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide is unique due to the presence of the bromophenyl group, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain molecular targets compared to its chloro- or fluoro-substituted analogs .
Propiedades
Fórmula molecular |
C24H20BrN3O2 |
|---|---|
Peso molecular |
462.3g/mol |
Nombre IUPAC |
N-[(E)-[5-(4-bromophenyl)furan-2-yl]methylideneamino]-4-(2,5-dimethylpyrrol-1-yl)benzamide |
InChI |
InChI=1S/C24H20BrN3O2/c1-16-3-4-17(2)28(16)21-11-7-19(8-12-21)24(29)27-26-15-22-13-14-23(30-22)18-5-9-20(25)10-6-18/h3-15H,1-2H3,(H,27,29)/b26-15+ |
Clave InChI |
AHNHMPPQDRIZIB-CVKSISIWSA-N |
SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)C(=O)NN=CC3=CC=C(O3)C4=CC=C(C=C4)Br)C |
SMILES isomérico |
CC1=CC=C(N1C2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(O3)C4=CC=C(C=C4)Br)C |
SMILES canónico |
CC1=CC=C(N1C2=CC=C(C=C2)C(=O)NN=CC3=CC=C(O3)C4=CC=C(C=C4)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(4-Bromophenyl)-2-furaldehyde [2,6-di(4-morpholinyl)-4-pyrimidinyl]hydrazone](/img/structure/B404278.png)
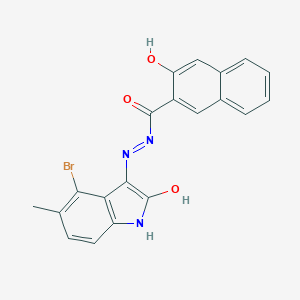
![N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide](/img/structure/B404281.png)
![2-[(2Z)-2-[[5-(4-methylphenyl)furan-2-yl]methylidene]hydrazinyl]-5-[(3-methylphenyl)methyl]-1,3-thiazol-4-one](/img/structure/B404282.png)
![4-ethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B404283.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide](/img/structure/B404284.png)
![2-[(2,5-Dimethoxyanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B404287.png)
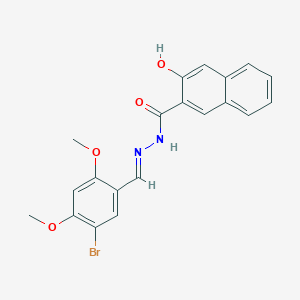
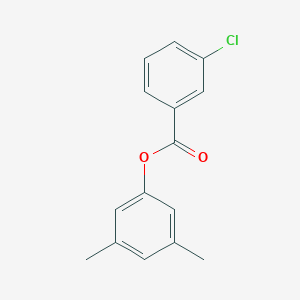
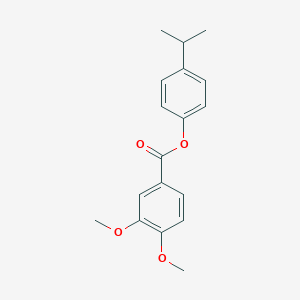

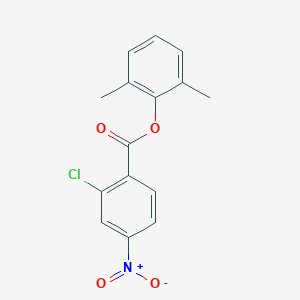
![3,4-Dimethylphenyl [(4-chloro-3,5-dimethylphenyl)oxy]acetate](/img/structure/B404298.png)
